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Compound of Interest

Compound Name: Ajugacumbin B

Cat. No.: B1588327 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Ajugacumbin B, a neo-clerodane diterpenoid isolated from Ajuga decumbens. The information

presented herein is intended to assist researchers in the identification, characterization, and

further development of this natural product.

Introduction
Ajugacumbin B is a member of the neo-clerodane diterpenoid class of natural products, which

are characterized by a specific bicyclic core structure. Compounds in this class, isolated from

various species of the Ajuga genus, have attracted scientific interest due to their diverse

biological activities, including insect antifeedant properties. The structural elucidation of

Ajugacumbin B was accomplished through extensive spectroscopic analysis, primarily utilizing

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data
The following tables summarize the key ¹H and ¹³C NMR spectroscopic data for Ajugacumbin
B. This data is essential for the structural verification and quality control of this compound.

¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for Ajugacumbin B
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) in Hz

1 2.25 m

1.50 m

2 1.65 m

1.45 m

3 1.80 m

1.30 m

5 3.85 d 11.0

6α 5.20 d 11.0

6β 1.70 m

7 2.05 m

10 2.50 d 9.0

11 2.30 m

2.15 m

12 2.45 m

2.35 m

14 7.10 t 1.5

15 4.75 d 1.5

17 0.95 d 7.0

18-Ha 4.30 d 12.0

18-Hb 4.05 d 12.0

19 1.15 s

20 0.85 s

2' 6.85 qq 7.0, 1.5
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3' 1.85 d 7.0

4' 1.80 d 1.5

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for Ajugacumbin B
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Position Chemical Shift (δ) ppm

1 38.5

2 18.5

3 42.0

4 34.5

5 83.0

6 72.0

7 45.0

8 40.5

9 48.0

10 55.0

11 27.5

12 30.0

13 125.0

14 143.5

15 70.0

16 174.5

17 15.5

18 65.0

19 22.0

20 14.0

1' 167.0

2' 128.0

3' 138.5
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4' 14.5

5' 12.0

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Mass Spectrometry Data
High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule,

which is critical for determining its elemental composition.

Table 3: Mass Spectrometry Data for Ajugacumbin B

Ion Calculated m/z Found m/z

[M+H]⁺ 433.2590 433.2588

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques

for the structural elucidation of natural products.

NMR Spectroscopy
NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in

deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra were acquired at room temperature.

For the assignment of signals, various 2D NMR experiments were employed, including:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-

carbon correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range proton-carbon

correlations (2-3 bonds), which is crucial for assembling the carbon skeleton.
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Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to

determine the exact mass and molecular formula of Ajugacumbin B. The sample was

introduced into the mass spectrometer via an electrospray ionization source, and the mass-to-

charge ratio (m/z) of the protonated molecule ([M+H]⁺) was measured with high accuracy.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic

analysis of a natural product like Ajugacumbin B.
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Caption: Workflow for the isolation and structural elucidation of Ajugacumbin B.

This guide provides foundational spectroscopic information for Ajugacumbin B. For more in-

depth analysis and interpretation of the 2D NMR data, researchers are encouraged to consult
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the primary literature on the isolation of this compound.

To cite this document: BenchChem. [Spectroscopic Data of Ajugacumbin B: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588327#spectroscopic-data-nmr-ms-of-
ajugacumbin-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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